Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Overview
Description
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, such as dichloromethane, at low temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl ester group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The sulfur and nitrogen atoms in the ring system may also play a role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound has a similar spirocyclic structure but includes additional oxygen atoms, which may alter its reactivity and applications.
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate:
Uniqueness
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .
Biological Activity
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1453315-68-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₃S
- Molecular Weight : 243.32 g/mol
- Boiling Point : Not available
- Log P (Partition Coefficient) : Indicates high gastrointestinal absorption potential.
Biological Activity Overview
Research on this compound suggests various biological activities, particularly in the context of antioxidant properties and potential neuroprotective effects.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound exhibits significant antioxidant activity, demonstrated through several assays:
- DPPH Radical Scavenging Assay : The ability of the compound to scavenge DPPH radicals was assessed, showing a dose-dependent response.
- Cell Viability Assays : In vitro studies indicated that treatment with this compound enhanced cell viability in oxidative stress models, suggesting protective effects against reactive oxygen species (ROS) induced damage.
The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been identified:
- Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of Apoptosis : Studies suggest that it may inhibit apoptosis in neuronal cells exposed to oxidative stress by regulating key apoptotic proteins such as Bcl-2 and caspases.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of this compound in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated:
- Significant reduction in cell death compared to untreated controls.
- Restoration of mitochondrial membrane potential, indicating improved cellular health.
Case Study 2: Cardioprotective Effects
Another study focused on the cardioprotective effects of the compound against tert-butyl hydroperoxide (tBHP)-induced toxicity in rat models:
Treatment Group | Cardiac Function (Ejection Fraction) | Oxidative Stress Markers (MDA levels) |
---|---|---|
Control | 65% | 12 μmol/L |
tBHP | 40% | 25 μmol/L |
tBHP + Compound | 58% | 15 μmol/L |
The data suggests that the compound significantly ameliorated cardiac dysfunction and oxidative stress markers compared to tBHP alone.
Properties
IUPAC Name |
tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOZIXXVWRTGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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